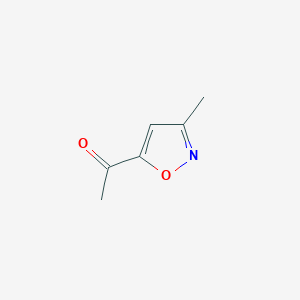

1-(3-Methylisoxazol-5-yl)ethanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-3-6(5(2)8)9-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBMLOWIGFJSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514761 | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55086-61-8 | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Isoxazole Scaffolds in Synthesis and Drug Discovery

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in both organic synthesis and drug discovery. nih.gov Its unique electronic and structural properties make it a versatile component in the design of novel molecules with a wide array of applications. The presence of the isoxazole moiety in a molecule can significantly influence its biological activity, leading to its incorporation into numerous natural products and synthetic drugs. nih.govglobaljournals.org

The inherent reactivity and stability of the isoxazole ring allow for a diverse range of chemical transformations, making it an attractive target for synthetic chemists. sigmaaldrich.com Methodologies such as transition metal-catalyzed cycloadditions and green chemistry approaches have further expanded the synthetic utility of isoxazoles, enabling the creation of complex and bioactive derivatives with improved efficiency. nih.govsigmaaldrich.com

In the realm of drug discovery, isoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities. nih.govsigmaaldrich.com These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govglobaljournals.orgsigmaaldrich.com The isoxazole core can act as a bioisostere for other functional groups, improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This has led to the development of numerous isoxazole-containing drugs for a variety of therapeutic areas, including autoimmune diseases and infectious diseases. globaljournals.orgsigmaaldrich.com The ongoing exploration of isoxazole chemistry continues to yield novel compounds with significant therapeutic potential, underscoring the scaffold's sustained importance in modern pharmaceutical research. nih.govsigmaaldrich.com

1 3 Methylisoxazol 5 Yl Ethanone: a Key Intermediate in Isoxazole Chemistry

Within the vast landscape of isoxazole (B147169) chemistry, specific derivatives serve as crucial building blocks for the construction of more complex molecular architectures. 1-(3-Methylisoxazol-5-yl)ethanone is one such key intermediate, offering a versatile platform for the synthesis of a variety of substituted isoxazoles. Its structure, featuring a reactive ketone group and a methyl group on the isoxazole ring, allows for a range of chemical modifications.

While direct lineage to a specific blockbuster drug is not prominently documented in publicly available literature, the utility of this compound as a synthetic precursor is evident from its commercial availability and its appearance in the chemical literature as a starting material for novel isoxazole derivatives. chemcd.com For instance, the ketone functionality can undergo a variety of reactions, such as condensation with aldehydes to form chalcone-like structures, which are themselves important pharmacophores.

The synthesis of various 4-substituted and 5-substituted isoxazole derivatives often starts from simpler isoxazole building blocks. For example, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones can be achieved through a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. nih.govnih.govorientjchem.org Although this method builds the isoxazole ring in situ, related structures like this compound provide a pre-formed isoxazole core, allowing for more targeted synthetic strategies. The presence of the acetyl group at the 5-position and the methyl group at the 3-position provides distinct points for chemical elaboration, making it a valuable tool for medicinal chemists exploring the structure-activity relationships of isoxazole-based compounds.

A Brief History of Isoxazole Chemistry: from Discovery to Modern Synthetic Methods

The journey of isoxazole (B147169) chemistry began in the late 19th and early 20th centuries with the initial discovery and characterization of this heterocyclic ring system. A pivotal moment in the history of isoxazole synthesis was the work of Claisen in 1903, who first prepared isoxazole itself. globaljournals.org Early methods for synthesizing the isoxazole ring often involved the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. sigmaaldrich.com

A significant leap forward in isoxazole synthesis came with the extensive work of Rolf Huisgen in the 1960s on 1,3-dipolar cycloaddition reactions. sigmaaldrich.comchemsrc.com The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes provided a powerful and versatile method for the construction of the isoxazole ring with a high degree of regioselectivity. chemcd.comsigmaaldrich.commdpi.com This reaction remains a cornerstone of modern isoxazole synthesis, allowing for the preparation of a wide variety of substituted isoxazoles under mild conditions. chemcd.com

The evolution of isoxazole chemistry has continued with the development of new and more efficient synthetic methodologies. These include copper-catalyzed azide-alkyne cycloadditions (CuAAC), often referred to as "click chemistry," which have further enhanced the accessibility and diversity of isoxazole derivatives. chemsrc.com The ongoing development of novel synthetic strategies continues to expand the chemical space accessible to researchers, solidifying the isoxazole scaffold as a vital component in the synthetic chemist's toolbox. nih.govsigmaaldrich.com

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | Molar Mass ( g/mol ) |

| 1-(3-Methylisoxazol-5-yl)ethanone | 5-Acetyl-3-methylisoxazole; Ethanone (B97240), 1-(3-methyl-5-isoxazolyl)- | C6H7NO2 | 125.13 |

| Ethyl acetoacetate | C6H10O3 | 130.14 | |

| Hydroxylamine hydrochloride | H4ClNO | 69.49 | |

| Leflunomide | C12H9F3N2O2 | 270.21 | |

| Etoricoxib | C18H15ClN2O2S | 358.84 | |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | C15H15NO3S | 289.35 | |

| Ethyl-5-methylisoxazole-4-carboxylate | C7H9NO3 | 155.15 | |

| 5-methylisoxazole-4-carboxylic acid | C5H5NO3 | 127.09 | |

| 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-one | Varies | Varies | |

| Chalcone | Benzylideneacetophenone | C15H12O | 208.26 |

| Nitrile oxide | CNO- | 42.02 | |

| Alkyne | Varies | Varies |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H7NO2 |

| Molar Mass | 125.13 g/mol |

| CAS Number | 55086-61-8 chemcd.com |

| Appearance | Solid |

| Melting Point | 33-35 °C chemicalbook.com |

| Boiling Point | 295.4±13.0 °C (Predicted) chemicalbook.com |

| Density | 1.229±0.06 g/cm³ (Predicted) chemicalbook.com |

Synthetic Strategies for this compound and its Structural Analogs

The isoxazole ring is a prominent five-membered heterocycle that serves as a core scaffold in numerous pharmaceuticals and agrochemicals. The specific substitution pattern on this ring dictates its biological activity and chemical properties. This article focuses on the synthetic methodologies developed for producing this compound, a compound characterized by a methyl group at the 3-position and an acetyl (ethanone) moiety at the 5-position, along with related isoxazole structures.

Analytical and Spectroscopic Characterization Techniques for 1 3 Methylisoxazol 5 Yl Ethanone

Vibrational Spectroscopy (FTIR, Raman)

No experimental Fourier-transform infrared (FTIR) or Raman spectroscopy data for 1-(3-Methylisoxazol-5-yl)ethanone has been found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental 1H NMR data for this compound is not available in the public domain.

Specific experimental 13C NMR data for this compound is not available in the public domain.

There is no information available regarding the use of advanced NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound.

Mass Spectrometry Techniques

No experimental Electrospray Ionization Mass Spectrometry (ESI-MS) data, including fragmentation patterns, has been found for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This technique is crucial for confirming the molecular formula of this compound, which is C6H7NO2. chemcd.com The high-resolution mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion with a high degree of precision, allowing for the calculation of its elemental composition. A recent analysis of HRMS data from numerous publications highlights the importance of accurate data reporting for unambiguous compound identification. chemrxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying this compound in complex mixtures. mdpi.comwur.nl The liquid chromatography component separates the compound from other components in a sample, while the mass spectrometer provides mass information that aids in its identification. nih.gov LC-MS is particularly useful for analyzing reaction mixtures to monitor the progress of a synthesis or for quality control of the final product. wur.nl The development of multi-class methods in LC-MS allows for the simultaneous analysis of various compounds, increasing efficiency. wur.nl It is important to be aware of potential contaminants from labware and solvents that can interfere with LC-MS analysis. sigmaaldrich.com

Chromatographic Methods for Purity and Identity

Chromatographic techniques are fundamental for assessing the purity of this compound and for its preliminary identification.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to assess the purity of a sample. ictsl.netchemistryhall.com In the context of this compound, TLC can be used to separate it from starting materials and byproducts. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific solvent system. chemistryhall.com For instance, in the synthesis of related isoxazole (B147169) derivatives, TLC with a solvent system like ethyl acetate (B1210297) and n-hexane (2:8) has been employed to monitor the reaction. researchgate.net Visualization of the spots on the TLC plate can often be achieved using UV light. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity compared to TLC. researchgate.net HPLC is used for the quantitative analysis of this compound and for its purification. A suitable HPLC method would involve a specific column, mobile phase, and detector to achieve optimal separation and detection. researchgate.net For example, a C18 column with a gradient elution of acetonitrile (B52724) and water is a common setup for the analysis of related organic compounds. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C6H7NO2. This comparison serves as a fundamental confirmation of the compound's empirical formula.

| Element | Theoretical Percentage |

| Carbon | 57.59% |

| Hydrogen | 5.64% |

| Nitrogen | 11.20% |

| Oxygen | 25.57% |

This table presents the theoretical elemental composition of this compound.

Academic Research Applications of 1 3 Methylisoxazol 5 Yl Ethanone Derivatives

Medicinal Chemistry and Pharmaceutical Research

The isoxazole (B147169) nucleus is a prominent heterocyclic motif that has garnered substantial attention in drug discovery due to its diverse pharmacological activities. Derivatives of 1-(3-Methylisoxazol-5-yl)ethanone are being extensively investigated for their therapeutic potential across a spectrum of diseases.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The search for new antimicrobial agents is a critical area of research, and isoxazole derivatives have shown considerable promise. Studies have demonstrated that modifications to the this compound core can lead to compounds with potent activity against various pathogens.

Antibacterial and Antifungal Activity:

A variety of isoxazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, new 3,5-disubstituted isoxazoles have been prepared and tested for their antibacterial and antifungal properties. researchgate.net It was found that compounds containing a halogen on the α-ring exhibited strong antimicrobial activity. researchgate.net Similarly, a series of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, derived from chalcones, showed potential antimicrobial activity. tsijournals.com

Further research into 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles revealed that certain compounds displayed inspiring antibacterial and antifungal activity when compared to standard reference drugs. researchgate.net Specifically, compounds with 4-Cl and 4-OCH3 substitutions on the benzene (B151609) ring at the C-3 position of the isoxazole nucleus were active against Pseudomonas aeruginosa. researchgate.net In another study, 2,4-disubstituted isoxazole compounds were synthesized and showed varying antibacterial activities against Escherichia coli, suggesting they could be potent leads for new antimicrobial agents. edu.krd

| Derivative Class | Microbial Strain(s) | Observed Activity |

| 3,5-disubstituted isoxazoles with halogen on α-ring | Bacteria and Fungi | Strong antimicrobial activity researchgate.net |

| 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles | Not specified | Potential antimicrobial activity tsijournals.com |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Pseudomonas aeruginosa | Active researchgate.net |

| 2,4-disubstituted isoxazoles | Escherichia coli | Significant antibacterial activity edu.krd |

| Methylene-bis-tetrahydro researchgate.netresearchgate.netthiazolo[4,5-c]isoxazoles | Ditylenchus myceliophagus, Caenorhabditis elegans | Appreciable nematicidal activity researchgate.net |

Antitubercular and Antiviral Activity:

Some isoxazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net The development of new antitubercular agents is of high importance due to the prevalence of multidrug-resistant strains. While less common, research into the antiviral properties of these derivatives is an ongoing area of interest, with the isoxazole scaffold offering a template for the design of novel antiviral compounds. mdpi.com

Anti-inflammatory Properties

Chronic inflammation is a key factor in numerous diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have been explored for their potential to modulate inflammatory pathways. For example, newly synthesized benzofuran (B130515) derivatives have been shown to inhibit the release of the proinflammatory interleukin 6 (IL-6). nih.gov Additionally, various isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory effects, with some compounds showing excellent activity compared to standard drugs. researchgate.netbiomedres.us

Anticancer and Antitumor Efficacy

The isoxazole moiety is a key component in several anticancer drug candidates. Research has shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines.

A series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized and screened for their anticancer activity against HeLa cancer cell lines, showing dose-dependent inhibition of cell growth. nih.gov Another study focused on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, with one compound in particular demonstrating potent cytotoxicity against four human cancer cell lines. nih.gov

Furthermore, novel 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives have been synthesized and tested for their antineoplastic activity against various lymphoma and leukemia cell lines, with the most active compounds showing IC50 values in the micromolar range. nih.gov Research has also explored the anticancer potential of spiro[indole-3,5'-isoxazoles]. edu.krd

| Derivative Class | Cancer Cell Line(s) | Key Findings |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa | Dose-dependent inhibition of cell growth nih.gov |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives | A549, COLO 205, MDA-MB 231, PC-3 | Potent cytotoxicity with IC50 values <12 µM for the most active compound nih.gov |

| 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinones | Raji, K-562, U937 | IC50 values in the range of 16-30 µM nih.gov |

| Benzofuran derivatives | K562 (chronic myelogenous leukemia) | Selective action and induction of apoptosis nih.gov |

The mechanisms behind the anticancer effects of these derivatives are also being investigated, with studies showing that some compounds induce apoptosis (programmed cell death) in cancer cells. nih.gov

Enzyme Inhibition and Receptor Modulation Studies (e.g., HDAC Inhibitors)

The ability of this compound derivatives to interact with specific biological targets like enzymes and receptors is a key area of research. For example, indoleamine 2,3-dioxygenase 1 (IDO1) is an important enzyme in cancer immunotherapy, and novel 1,2,3-triazole derivatives have been discovered as IDO1 inhibitors. nih.gov The study of how these compounds bind to and inhibit such targets provides valuable insights for rational drug design.

Development as Lead Compounds for Therapeutic Agents

Due to their promising biological activities, derivatives of this compound are considered valuable lead compounds for the development of new therapeutic agents. nih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The diverse and tunable nature of the isoxazole scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Other Pharmacological Research Areas

The pharmacological potential of this compound derivatives extends beyond the areas mentioned above. Researchers are actively exploring their utility in other therapeutic domains.

Antioxidant: Some isoxazole derivatives have been found to possess significant antioxidant activity. edu.krdnih.gov

Analgesic: The potential for these compounds to act as pain relievers is also being investigated. biomedres.us

Antitubercular: As mentioned earlier, certain derivatives have shown notable activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net

Antidepressant: A newly synthesized indazole derivative, FS-32, has shown potential as a thymoleptic antidepressant. nih.gov

Anticonvulsant: The isoxazole ring is present in some compounds with anticonvulsant properties, suggesting a potential avenue for research. biomedres.usnih.gov

Agrochemistry and Crop Protection Research

In the realm of agrochemistry, the isoxazole ring system, a core component of this compound, is a well-established pharmacophore. Researchers have been actively investigating the potential of its derivatives for both weed and pest control.

Investigation of Herbicidal Properties

While specific studies on the herbicidal properties of this compound derivatives are not extensively documented in publicly available research, the broader class of isoxazole derivatives has been a significant focus of herbicidal research. Many commercial herbicides feature the isoxazole ring. The mode of action for many herbicidal isoxazoles involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants. Inhibition of this enzyme leads to the bleaching of new growth and eventual plant death.

Another key target for isoxazole-based herbicides is the enzyme protoporphyrinogen (B1215707) oxidase (PPO). Inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption.

Although direct evidence for this compound derivatives is limited, the known herbicidal activity of the isoxazole class suggests that derivatives of this compound could be promising candidates for the development of new weed management agents.

Research on Insecticidal Applications

Similar to herbicidal research, the insecticidal applications of isoxazole derivatives are an active area of investigation, though specific data on this compound derivatives remains limited. The isoxazoline (B3343090) subclass of isoxazoles, in particular, has yielded several commercially successful insecticides. These compounds often act as potent antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects. By blocking these channels, isoxazoline insecticides cause central nervous system hyperexcitation, leading to convulsions and death of the target pests.

The structural features of the isoxazole ring in this compound provide a foundation for designing new molecules that could exhibit similar insecticidal mechanisms. Further research is needed to explore the synthesis and biological activity of such derivatives.

Advanced Materials Science and Functional Materials

The unique electronic and structural properties of the isoxazole ring make its derivatives, including those of this compound, attractive candidates for applications in materials science.

Applications in Semiconductors and Optoelectronic Materials

Theoretical studies have suggested that isoxazole derivatives have potential as organic semiconductors. The arrangement of heteroatoms in the isoxazole ring can lead to desirable charge transport properties. A recent study on 3-methyl-4-nitro-5-(trinitromethyl) isoxazole, a derivative of the core structure, highlighted its interesting energetic properties and thermal stability, suggesting potential in specialized material applications. acs.org The development of such materials could pave the way for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Role in Liquid Crystals and Chiral Ligands

The isoxazole moiety has been incorporated into molecules designed to exhibit liquid crystalline properties. The rigid, planar structure of the isoxazole ring can contribute to the formation of mesophases, which are characteristic of liquid crystals. The commercial availability of building blocks like (3-Methylisoxazol-5-yl)methanamine suggests their utility in the synthesis of such advanced materials. ambeed.com

Furthermore, isoxazole-containing compounds have been explored as chiral ligands in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that facilitate the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The stereocenter in these ligands, often near the coordinating nitrogen of the isoxazole ring, can effectively influence the stereochemical outcome of a reaction. While specific research on chiral ligands derived directly from this compound is not prominent, the potential exists to develop novel catalysts from this scaffold. For instance, a ligand-controlled stereodivergent 1,3-dipolar cycloaddition has been developed using 3-methyl-4-nitro-5-styrylisoxazoles to create complex heterocyclic structures. google.com

Scaffolds for Peptidomimetics and Specialty Polymers

The isoxazole ring serves as a valuable scaffold for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. This is a significant area of research in drug discovery, as peptidomimetics can offer improved stability and oral bioavailability compared to natural peptides. The 3-methylisoxazol-5-yl group has been mentioned as a potential component in compounds designed to inhibit β-amyloid peptide release, which is relevant to Alzheimer's disease research. google.com

In one study, 4,5-dihydro-3-methylisoxazolyl derivatives structurally related to epiboxidine were synthesized. researchgate.netnih.gov These compounds, incorporating the 3-methylisoxazol-5-yl moiety, are being investigated for their potential therapeutic applications. The use of 5-amino-3-methylisoxazole (B44965) in multicomponent reactions to create complex heterocyclic systems further demonstrates the utility of this scaffold in medicinal chemistry and the development of novel molecular architectures. nih.gov

While the direct use of this compound derivatives in specialty polymers is not yet a major focus of published research, the functional groups present on the molecule provide handles for polymerization, suggesting a potential avenue for future materials development.

| Compound Name | Application / Research Area |

| 3-methyl-4-nitro-5-(trinitromethyl) isoxazole | Energetic Materials |

| (3-Methylisoxazol-5-yl)methanamine | Liquid Crystal Synthesis |

| 3-methyl-4-nitro-5-styrylisoxazoles | Chiral Ligand Synthesis |

| 4,5-dihydro-3-methylisoxazolyl derivatives | Peptidomimetics |

| 5-amino-3-methylisoxazole | Peptidomimetics, Heterocyclic Synthesis |

Computational Chemistry and in Silico Modeling of 1 3 Methylisoxazol 5 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs the molecule's structure, stability, and reactivity.

For 1-(3-Methylisoxazol-5-yl)ethanone, DFT calculations can elucidate several key characteristics. The optimized molecular geometry provides precise bond lengths and angles in the gaseous phase. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. researchgate.net In these maps, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the isoxazole (B147169) ring are expected to be regions of high negative potential. This information is invaluable for predicting sites of non-covalent interactions like hydrogen bonding.

Table 1: Predicted Electronic Properties of this compound via DFT Note: These values are representative and would be determined by specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

| Most Negative Potential | Carbonyl Oxygen | Likely site for electrophilic attack and H-bonding |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations provide a static picture, molecules are dynamic entities that constantly flex and rotate. Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape of a molecule, identifying its most stable shapes (conformers) and the energy barriers between them. nih.gov

For this compound, a key flexible bond is the single bond connecting the acetyl group to the isoxazole ring. Rotation around this bond gives rise to different conformers. An MD simulation would track the trajectory of each atom over a period of nanoseconds, allowing for the exploration of these different rotational states. nih.gov The results can be analyzed to generate a Ramachandran-like plot for the dihedral angle, showing which conformations are most frequently visited and thus most stable. This analysis provides insight into the molecule's preferred shape in solution, which is critical for understanding how it might fit into a protein's binding site.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (O=C-C=N) | Relative Energy (kcal/mol) | Population (%) |

| A | ~0° (syn-periplanar) | 0.0 | 75% |

| B | ~180° (anti-periplanar) | 1.2 | 25% |

| Transition State | ~90° | 4.5 | <1% |

Molecular Docking and Protein-Ligand Interaction Studies (e.g., COVID-19 Main Protease)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a well-studied target for antiviral drugs due to its essential role in viral replication. mdpi.com Notably, the isoxazole moiety is present in some known inhibitors of viral proteases. nih.gov

In a docking study, the 3D structure of this compound would be placed into the active site of the COVID-19 Mpro (e.g., PDB ID: 6LU7) using a scoring function to estimate the binding affinity for various poses. mdpi.com The results would identify the most likely binding mode and provide a docking score, a numerical value that estimates the binding free energy. Analysis of the best-scoring pose would reveal key protein-ligand interactions, such as hydrogen bonds with residues like His41 or Cys145 in the catalytic dyad, or hydrophobic interactions within the substrate-binding pockets (S1, S2, etc.). mdpi.comchemrxiv.org These predictions can suggest whether the compound is a viable candidate for inhibition and how its structure could be modified to improve binding.

Table 3: Example Molecular Docking Results against COVID-19 Main Protease (PDB: 6LU7)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -5.8 | His41, Cys145, Glu166 | Hydrogen bond with His41; Hydrophobic interactions |

| Reference Inhibitor N3 | -7.5 | His41, Gly143, Cys145, His163, Glu166 | Multiple hydrogen bonds and hydrophobic contacts |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design methods used when the 3D structure of the target protein is unknown or when analyzing a series of active compounds.

A QSAR study aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For a set of analogues of this compound with known activities, various molecular descriptors (e.g., logP for hydrophobicity, molecular weight, electronic properties) would be calculated. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a model that can predict the activity of new, untested compounds. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a pharmacophore model could include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic group (the methyl group), and an aromatic ring feature (the isoxazole ring). This 3D model then serves as a template to search large chemical databases for other molecules that match these features, potentially identifying novel scaffolds with the same biological activity. ijper.org

Table 4: Example Pharmacophore Features for this compound

| Feature | Description | Location |

| Hydrogen Bond Acceptor (HBA) | The oxygen atom of the C=O group | Acetyl group |

| Hydrophobic (HY) | The methyl substituent on the isoxazole | Isoxazole C3 |

| Ring Aromatic (RA) | The isoxazole ring system | Core scaffold |

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, leverages computational models to rapidly assess large libraries of chemical compounds and select a smaller, more manageable subset for experimental testing. ijs.si This process significantly reduces the time and cost of drug discovery. The pharmacophore models and QSAR equations developed for this compound can be used as filters. A database of millions of compounds can be screened to find those that fit the pharmacophore model or are predicted by the QSAR model to be highly active. ijper.org

Virtual library design is a more focused approach where the core structure of a known hit, like this compound, is used as a scaffold. ijs.si Different chemical groups are systematically substituted at various positions on the scaffold in silico to generate a "virtual library" of related compounds. For example, the methyl group could be replaced with other alkyl or halogen groups, and the acetyl group could be modified. Each compound in this virtual library can then be evaluated using docking, QSAR, or other methods to prioritize the most promising candidates for synthesis.

Table 5: Example of a Virtual Library Design Based on the this compound Scaffold

| Compound ID | R1 (on Isoxazole) | R2 (on Ethanone) | Predicted Docking Score (kcal/mol) |

| Parent | -CH3 | -CH3 | -5.8 |

| VLib-001 | -CF3 | -CH3 | -6.2 |

| VLib-002 | -CH3 | -Cyclopropyl | -6.5 |

| VLib-003 | -Cl | -CH3 | -6.0 |

Future Directions and Emerging Research Frontiers for 1 3 Methylisoxazol 5 Yl Ethanone

Innovations in Environmentally Benign Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of green synthetic protocols. For isoxazole (B147169) derivatives, including 1-(3-Methylisoxazol-5-yl)ethanone, future research will prioritize the replacement of hazardous reagents and solvents with eco-friendly alternatives.

Recent advancements in the synthesis of related isoxazole structures have showcased the potential of greener methodologies. For instance, a protocol for synthesizing 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones utilizes an agro-waste-based solvent medium, offering high yields and avoiding the use of toxic solvents. nih.gov This approach, centered on multicomponent reactions (MCRs) in benign media like a mixture of agro-waste extract and glycerol, points towards a future where the synthesis of this compound could be achieved with significantly reduced environmental impact. nih.gov

The development of solvent-free reaction conditions is another key area of innovation. nih.gov Research into solid-state reactions or the use of deep eutectic solvents could further minimize the environmental footprint of synthesizing this and other valuable isoxazole compounds.

Discovery of Novel Biological Activities and Mechanistic Insights

The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. researchgate.netedu.krd While the specific biological profile of this compound is not extensively documented, the activities of its structural analogues provide a compelling rationale for future investigations into its therapeutic potential.

Emerging research on isoxazole derivatives has revealed a wide spectrum of biological activities, including:

Antiproliferative and Anticancer Activity: Various isoxazole derivatives have demonstrated significant activity against several cancer cell lines. nih.govnih.govdmed.org.ua Future studies on this compound could explore its potential as a cytotoxic agent and elucidate its mechanism of action, which might involve pathways targeted by other isoxazoles, such as the inhibition of protein kinases or interference with cell cycle progression.

Antimicrobial Activity: The isoxazole nucleus is a component of several antibacterial drugs. nih.gov Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents.

Metabolic Disorders: Recent studies on isoxazole-dihydropyrimidinone hybrids have identified compounds that modulate adipogenesis and show potential in treating obesity and dyslipidemia. nih.gov Mechanistic studies revealed that these compounds can activate the AMPK pathway, a key regulator of cellular energy homeostasis. nih.gov Investigating whether this compound can influence similar metabolic pathways is a promising research avenue.

Immunomodulation: Some nitrogen-containing heterocyclic compounds, including certain oxadiazole derivatives, have been identified as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway, with in vivo antitumor activity. nih.gov Given the structural similarities, exploring the immunomodulatory potential of this compound is warranted.

A crucial aspect of this research will be the detailed elucidation of the mechanisms of action. Techniques such as molecular docking, transcriptomics, and proteomics will be invaluable in identifying the specific cellular targets and pathways modulated by this compound, thereby providing a solid foundation for its potential therapeutic applications.

Application in Supramolecular Chemistry and Nanomaterials

The unique structural and electronic properties of the isoxazole ring make this compound an intriguing candidate for applications in supramolecular chemistry and the development of novel nanomaterials. The presence of nitrogen and oxygen heteroatoms, along with the acetyl group, provides potential sites for hydrogen bonding, metal coordination, and other non-covalent interactions that are fundamental to the construction of complex supramolecular assemblies.

Future research in this area could explore:

Crystal Engineering: The ability of this compound to form predictable and stable crystalline structures through hydrogen bonding and π-π stacking could be harnessed for the design of new materials with specific optical or electronic properties.

Host-Guest Chemistry: The isoxazole ring could act as a guest molecule, fitting into the cavities of larger host molecules to form inclusion complexes. Such complexes could find applications in drug delivery, sensing, or catalysis.

Functional Nanomaterials: While direct applications are yet to be reported, the incorporation of this compound as a functional ligand onto the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) could impart specific recognition or catalytic properties to the nanomaterial. For instance, the use of magnetic nanocatalysts in the synthesis of related compounds suggests the compatibility of the isoxazole moiety with nanoparticle systems. researchgate.net

The exploration of this compound in these fields is still in its infancy. However, the versatility of the isoxazole core suggests that with creative molecular design, it could become a valuable building block in the toolkit of materials scientists.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and the study of this compound is no exception. These powerful computational tools can significantly accelerate the discovery and optimization of new applications for this compound.

Key areas where AI and ML will play a transformative role include:

Predictive Modeling of Biological Activity: As demonstrated with other isoxazole derivatives, machine learning models, such as Random Forest, can be developed to predict the biological activity of new compounds based on their structural features. nih.gov By training models on existing data for isoxazoles, researchers can perform virtual screenings of large libraries of virtual derivatives of this compound to identify those with the highest probability of being active for a specific therapeutic target.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. By providing the model with the this compound scaffold as a starting point and defining desired activity and safety profiles, novel drug candidates can be proposed for synthesis and testing.

Prediction of Physicochemical Properties and ADMET Profiles: Deep learning models, including convolutional neural networks (CNNs) and graph neural networks (GNNs), are increasingly used to predict properties such as solubility, permeability, and toxicity (ADMET). bioscipublisher.com Applying these models to this compound can provide early insights into its drug-likeness and guide the design of derivatives with improved pharmacokinetic properties.

Reaction Prediction and Synthesis Design: AI tools can assist chemists in designing more efficient and sustainable synthetic routes to this compound and its analogues by predicting reaction outcomes and suggesting optimal reaction conditions.

常见问题

Q. What are the established synthetic routes for 1-(3-Methylisoxazol-5-yl)ethanone, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves condensation or cyclization reactions. For example, a method analogous to uses 3-methyl-5-isoxazoleacetic acid as a precursor, reacting under reflux with catalysts like acetic acid or using halogenating agents (e.g., NBS) to introduce functional groups. Key steps include:

- Solvent selection : Dichloromethane (CH₂Cl₂) and methanol (MeOH) mixtures (20:1) are used for purification, balancing polarity to isolate intermediates .

- Catalytic optimization : Acidic conditions (e.g., glacial acetic acid) promote cyclization, while controlled temperatures (e.g., reflux) prevent side reactions .

- Yield enhancement : Chromatographic purification (e.g., silica gel) and recrystallization (ethanol/chloroform) improve purity .

Q. How can researchers characterize this compound and validate its structural integrity?

Advanced analytical techniques are critical:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and isoxazole protons) and confirms regioselectivity .

- HPLC : Monitors reaction progress and quantifies impurities using reverse-phase columns and UV detection .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C₆H₇NO₂, MW 141.13) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screens focus on target engagement:

- Enzyme inhibition assays : Test interactions with acetylcholinesterase or cytochrome P450 isoforms using fluorometric/colorimetric substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., nicotinic acetylcholine receptors) quantify affinity (IC₅₀) .

- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293) assess baseline toxicity .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields of this compound derivatives?

Advanced strategies include:

Q. What structure-activity relationship (SAR) insights guide the design of bioactive analogs?

Key modifications and their effects:

- Substituent position : Methyl at C3 (isoxazole) enhances metabolic stability compared to C5-substituted analogs .

- Electron-withdrawing groups : Fluorine or chloro substituents increase receptor binding affinity but may reduce solubility .

- Heterocycle fusion : Piperazine or thiazole rings (e.g., ) improve pharmacokinetic properties .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Solutions for common issues:

- Matrix interference : Solid-phase extraction (SPE) with C18 cartridges isolates the compound from biological samples .

- Isomer discrimination : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers if asymmetric centers form during synthesis .

- Degradation products : Forced degradation studies (acid/alkali hydrolysis) identify stability liabilities .

Q. How do computational methods aid in predicting the reactivity of this compound?

- DFT calculations : Model transition states for cyclization reactions (e.g., activation energy barriers) .

- Molecular docking : Predict binding modes with targets like nicotinic receptors using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP interactions .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

Potential factors:

- Metabolic inactivation : Liver microsome assays (e.g., rat S9 fractions) may reveal rapid glucuronidation .

- Off-target effects : Proteome-wide profiling (e.g., kinase panels) identifies unintended interactions .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to improve reproducibility .

Q. How can stability studies inform storage and handling protocols?

- Thermal stability : TGA/DSC analysis determines decomposition temperatures .

- Light sensitivity : UV-vis spectroscopy monitors photodegradation; amber vials are recommended .

- Hydrolytic stability : Buffer solutions (pH 1–13) assess susceptibility to hydrolysis .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。